Didemnin B

Description

This compound has been reported in Trididemnum cyanophorum, Trididemnum solidum, and other organisms with data available.

This compound is a cyclic depsipeptide extracted from the Caribbean tunicate Trididemnum cyanophorum. this compound activates caspase, thereby inducing apoptosis, and prevents eukaryotic elongation factor 2 (eEF-2)-dependent translocation, thereby inhibiting protein synthesis. This agent also has immunosuppressive and antiviral properties. (NCI04)

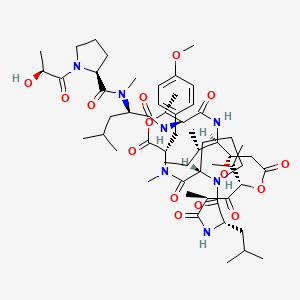

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUYMLIVQFXRI-SJPGYWQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H89N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228068 | |

| Record name | Didemnin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1112.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |

| Record name | DIDEMNIN B | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

77327-05-0 | |

| Record name | Didemnin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077327050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didemnin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEMNIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR65D8FK1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Didemnin B

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Didemnin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring cyclic depsipeptide originally isolated from the Caribbean tunicate Trididemnum solidum.[1] It belongs to a class of compounds that have garnered significant interest due to their potent biological activities, including antitumor, antiviral, and immunosuppressive properties.[2][3] As the first marine compound to enter clinical trials as an antineoplastic agent, this compound has been the subject of extensive research to elucidate its complex chemical structure and mechanism of action.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and relevant experimental data and protocols for researchers in the field.

Chemical Structure of this compound

This compound is a complex depsipeptide, characterized by a 23-membered cyclic backbone and a linear peptide side chain.[4] The molecular formula of this compound is C57H89N7O15, with a molecular weight of 1112.37 g/mol .[5]

The cyclic portion of the molecule is a depsipeptide, meaning it contains both amide and ester linkages. A key feature of its structure is the presence of an isostatine residue, which was a correction to the initially proposed statine residue.[4][6] The ring's conformation is stabilized by a transannular hydrogen bond, giving the molecule a globular, figure-eight shape rather than a flat, antiparallel β-pleated sheet structure.[4]

The linear peptide moiety consists of N-methylleucine and lactylproline and is folded back towards the cyclic backbone, contributing to the molecule's overall compact structure.[4] The biosynthesis of this compound is complex, involving a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway.[7] The only D-amino acid present in the structure is N-methylated D-leucine.[7]

Mechanism of Action

This compound exerts its potent biological effects primarily through the inhibition of protein synthesis.[8][9] Its primary molecular target is the eukaryotic translation elongation factor 1 alpha (eEF1A).[10] this compound binds to a cleft between the G domain and domain 3 of eEF1A.[11] This binding event stabilizes the aminoacyl-tRNA in the ribosomal A-site, thereby preventing the eEF2-dependent translocation step of peptide chain elongation.[10][12]

In addition to its effects on protein synthesis, this compound has been shown to induce apoptosis through the activation of caspases.[9][13] Another identified target is the palmitoyl-protein thioesterase 1 (PPT1), for which this compound acts as a noncompetitive inhibitor, affecting the degradation of palmitoylated proteins in lysosomes.[10] Furthermore, this compound can activate the mTORC1 signaling pathway by inhibiting Redd-1.[10]

Quantitative Biological Data

The potent cytotoxic and antiproliferative activities of this compound have been quantified against a variety of cell lines. The following tables summarize key IC50 values reported in the literature.

| Cell Line | Assay Type | IC50 Value | Reference |

| L1210 (murine leukemia) | Cell Growth Inhibition | 0.001 µg/mL | [2] |

| L1210 (murine leukemia) | Cytotoxicity | 1.1 ng/mL | [5] |

| A549 (human lung carcinoma) | Cell Growth Inhibition | 2 nM | [14] |

| HT-29 (human colon adenocarcinoma) | Cell Growth Inhibition | 2 nM | [14] |

| Stimulation Agent | Assay Type | IC50 Value | Reference |

| Concanavalin A | Lymphocyte Blastogenesis Inhibition | 50 pg/mL | [3] |

| Lipopolysaccharide (LPS) | Lymphocyte Blastogenesis Inhibition | < 100 pg/mL | [3] |

| Alloantigen | Lymphocyte Blastogenesis Inhibition | < 10 pg/mL | [3] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is based on the use of reagents like CellTiter-Glo® to measure ATP levels as an indicator of cell viability.

-

Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.

Caspase Activity Assay

This protocol utilizes a luminogenic caspase substrate, such as that in the Caspase-Glo® 3/7 assay, to measure apoptosis.

-

Cell Plating and Treatment: Follow steps 1 and 2 from the cell viability assay protocol.

-

Incubation: Incubate the cells with this compound for a period sufficient to induce apoptosis (e.g., 6-24 hours).

-

Assay: Add the Caspase-Glo® reagent to each well.

-

Incubation: Incubate at room temperature as per the manufacturer's protocol to allow for cell lysis and caspase cleavage of the substrate.

-

Measurement: Measure the resulting luminescence with a plate reader.

-

Data Analysis: Compare the luminescence signals from treated and untreated cells to determine the fold-increase in caspase activity.

Protein Synthesis Inhibition Assay (Puromycin Incorporation)

This assay measures the rate of new protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.

-

Cell Plating and Pre-treatment: Plate cells in a suitable format (e.g., 6-well plate). Pre-treat with this compound or a control compound (e.g., cycloheximide) for a short period (e.g., 30 minutes).

-

Puromycin Pulse: Add puromycin to the media at a final concentration of 1-10 µg/mL and incubate for a very short duration (e.g., 10 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody.

-

Detection and Analysis: Detect the puromycin signal using chemiluminescence. A decrease in signal in this compound-treated cells compared to the control indicates inhibition of protein synthesis.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key mechanisms of action of this compound.

Caption: Mechanism of protein synthesis inhibition by this compound.

Caption: this compound-mediated activation of the mTORC1 signaling pathway.

Conclusion

This compound remains a significant molecule in the field of natural product chemistry and drug development. Its intricate chemical structure is intrinsically linked to its potent and multifaceted biological activities. The primary mechanism of action, the inhibition of protein synthesis via interaction with eEF1A, is well-established, but its influence on other cellular pathways, such as apoptosis and mTORC1 signaling, highlights the complexity of its cellular effects. While clinical development has faced challenges due to toxicity, this compound and its analogs continue to be valuable tools for cancer research and serve as a scaffold for the development of new therapeutic agents.[9] This guide provides a foundational resource for researchers working with or interested in this fascinating marine-derived compound.

References

- 1. Xenobe Research Institute [xenobe.org]

- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal and molecular structure of this compound, an antiviral and cytotoxic depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. pnas.org [pnas.org]

- 7. Didemnin - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Discovery of Didemnin B from Marine Tunicates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, stands as a pioneering molecule in the exploration of marine natural products for therapeutic applications.[1] Its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties, have garnered significant scientific interest.[2][3] This technical guide provides an in-depth overview of the discovery, chemical characteristics, and biological evaluation of this compound. It details the methodologies for its isolation and characterization, summarizes its cytotoxic and clinical trial data in structured tables, and elucidates its mechanism of action through a detailed signaling pathway diagram. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, oncology, and drug development.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among the myriad of marine organisms, tunicates (sea squirts) have emerged as a particularly rich source of bioactive secondary metabolites. In 1978, researchers at the University of Illinois isolated a series of cyclic depsipeptides, the didemnins, from the Caribbean tunicate Trididemnum solidum.[2][3] Of these, this compound distinguished itself as the most biologically active, exhibiting potent cytotoxicity against a range of cancer cell lines.[2] Its novel structure and powerful biological profile led to its advancement as the first marine-derived compound to enter clinical trials for the treatment of cancer.[4] Although its clinical development was ultimately halted due to a narrow therapeutic window and significant toxicity, the story of this compound paved the way for the development of other marine-derived anticancer agents and continues to be a subject of scientific inquiry.[2][3]

Chemical Structure and Properties

This compound is a complex cyclic depsipeptide, characterized by a 23-membered macrocycle containing several non-standard amino acid residues, including isostatine.[4][5] The ring structure is stabilized by a transannular hydrogen bond.[5] Attached to the macrocycle is a linear peptide side chain. The intricate stereochemistry of its constituent amino and hydroxy acids contributes to its unique three-dimensional conformation, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₇H₈₉N₇O₁₅ | [6] |

| Molecular Weight | 1112.4 g/mol | [6] |

| Appearance | White solid | [7] |

| Solubility | Soluble in methanol, chloroform, DMSO, ethanol. Poorly soluble in water. | [6] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including potent antitumor, antiviral, and immunosuppressive effects.[2][4] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[8][9]

Inhibition of Protein Synthesis

This compound targets the eukaryotic elongation factor 1-alpha (eEF-1α), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the ribosome.[4][10] Specifically, this compound binds to the eEF-1α/GTP/aminoacyl-tRNA complex, stabilizing it on the ribosome after GTP hydrolysis.[11][12] This prevents the release of eEF-1α-GDP from the ribosome, thereby stalling the translocation step of polypeptide elongation.[10][13] this compound has also been shown to block the binding of eukaryotic elongation factor 2 (eEF-2) to the ribosome, further contributing to the cessation of protein synthesis.[10] The dissociation constant (Kd) for the binding of this compound to the ribosome-eEF-1α complex has been determined to be 4 µM.[4][10]

Signaling Pathway

The following diagram illustrates the mechanism of protein synthesis inhibition by this compound.

Caption: Mechanism of protein synthesis inhibition by this compound.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC50) values.

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [14] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [14] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [14] |

| L1210 | Leukemia | 0.001 µg/mL | [4] |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Clinical Trials

This compound was the first marine-derived natural product to enter clinical trials as an anticancer agent. Several Phase I and Phase II trials were conducted to evaluate its safety and efficacy.

Table 3: Summary of Selected Clinical Trials of this compound

| Phase | No. of Patients | Cancer Types | Dosage and Schedule | Key Findings and Adverse Events | Reference |

| Phase I | 43 | Advanced solid tumors | 0.14 to 4.51 mg/m² as a single IV infusion every 28 days | Dose-limiting toxicity: nausea and vomiting. Mild hepatic toxicity. One allergic reaction. No objective anti-tumor responses. Recommended Phase II dose: 2.67 mg/m² (without antiemetics) or 3.47 mg/m² (with antiemetics). | [7] |

| Phase I | 35 | Advanced cancer | 0.03 to 2.00 mg/m²/day as a 5-day bolus | Dose-limiting toxicity: nausea and vomiting. Sporadic elevation of hepatic enzymes. Two anaphylactic reactions. No significant myelosuppression. No tumor responses. Recommended Phase II dose: 1.6 mg/m²/day. | [14] |

| Phase I | 53 | Advanced solid tumors | 0.4 to 2.5 mg/m²/week as a 4-weekly IV injection in a 6-week cycle | Dose-limiting toxicity: generalized weakness. Nausea and vomiting were dose-limiting at 1.2 mg/m²/week without antiemetics. Hypersensitivity reactions occurred in 9 patients. No objective responses. Recommended Phase II dose: 2.3 mg/m²/week x 4 in a 6-week cycle. | [8] |

| Phase II | 15 | Previously treated small cell lung cancer | 6.3 mg/m² IV over 30 min every 28 days | Major side effects: severe muscle weakness, myopathy, myotonia, and elevated creatine phosphokinase and aldolase levels. Modest increases in bilirubin and alkaline phosphatase. No responses observed. | [8][10] |

The clinical trials revealed that while this compound had a manageable toxicity profile at lower doses, the dose-limiting toxicities, particularly severe muscle weakness and anaphylactic reactions, along with a lack of significant antitumor efficacy at tolerated doses, led to the cessation of its clinical development.[7][8][10][14]

Experimental Protocols

Isolation and Purification of this compound from Trididemnum solidum

The following is a general workflow for the isolation of this compound from its tunicate source.

Caption: General workflow for the isolation of this compound.

A detailed protocol for the isolation of didemnins involves the following steps:

-

Extraction: The crude extract of the tunicate (Trididemnum solidum) is typically obtained using a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).[7]

-

Initial Fractionation: The crude extract is subjected to C18 flash column chromatography using a gradient of water and methanol to separate the components based on polarity.[7]

-

Bioassay-Guided Fractionation: Fractions are tested for their biological activity (e.g., cytotoxicity) to identify those containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified using reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of methanol and water with a small amount of trifluoroacetic acid (TFA).[7]

-

Compound Identification: The pure compounds are identified by comparing their spectral data with known standards.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.[2][5] These experiments are typically performed in deuterated chloroform (CDCl₃) or methanol (CD₃OD).[5][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.[16][17]

Protein Synthesis Inhibition Assay

The inhibitory effect of this compound on protein synthesis can be assessed using an in vitro translation assay, such as a rabbit reticulocyte lysate system. A general protocol is as follows:

-

Prepare the reaction mixture: A typical reaction mixture contains rabbit reticulocyte lysate, an amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine), and an mRNA template (e.g., luciferase mRNA).

-

Add this compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent control is also included.

-

Incubation: The reaction is incubated at 30-37°C for a specific period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Measure protein synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Data analysis: The percentage of protein synthesis inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

eEF-1α Binding Assay

The interaction of this compound with eEF-1α can be investigated using various biochemical assays, including affinity chromatography and surface plasmon resonance (SPR). A simplified affinity chromatography-based approach is described below:

-

Prepare an affinity matrix: this compound is chemically immobilized onto a solid support (e.g., agarose beads).

-

Prepare cell lysate: A cell lysate containing eEF-1α is prepared from a suitable cell line (e.g., HeLa cells).

-

Affinity chromatography: The cell lysate is passed over the this compound-coupled affinity column.

-

Washing: The column is washed with a buffer to remove non-specifically bound proteins.

-

Elution: Proteins specifically bound to the this compound matrix are eluted using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

-

Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody specific for eEF-1α to confirm its binding to this compound.

Conclusion

This compound remains a landmark molecule in the field of marine natural products. Its discovery from a tunicate not only highlighted the therapeutic potential of marine invertebrates but also provided a unique chemical scaffold with a novel mechanism of action. Although its journey through clinical trials was cut short due to toxicity, the extensive research on this compound has provided invaluable insights into the inhibition of protein synthesis and has spurred the development of less toxic analogs. The in-depth technical information presented in this guide serves as a valuable resource for scientists and researchers, fostering a deeper understanding of this pioneering marine-derived compound and inspiring future drug discovery efforts from the world's oceans. The recent discovery that some didemnins are produced by symbiotic bacteria opens new avenues for their sustainable production and for the engineering of novel, more effective derivatives.[17]

References

- 1. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Didemnin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Survey of Didemnin Depsipeptide Production in Tistrella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Marine Anti-Cancer Agent: An In-depth Technical Guide to the Biosynthesis of Didemnin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B, a cyclic depsipeptide originally isolated from the tunicate Trididemnum solidum, stands as a pioneering molecule in the exploration of marine natural products for therapeutic applications.[1] As the first marine-derived compound to enter human clinical trials for cancer, its potent antiviral, immunosuppressive, and cytotoxic activities have spurred significant interest within the scientific community.[2][3] This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its assembly. The elucidation of this pathway not only offers insights into the fascinating biochemistry of marine microorganisms but also paves the way for bioengineering approaches to produce novel, more effective therapeutic agents.

The Microbial Origin and the "did" Biosynthetic Gene Cluster

Contrary to its initial discovery in a tunicate, subsequent research has revealed that the true producer of didemnins is a marine bacterium of the genus Tistrella, specifically Tistrella mobilis.[4][5] This discovery was pivotal, as it shifted the focus of production from the challenging collection of marine invertebrates to the more sustainable and scalable fermentation of bacteria.

The complete biosynthetic blueprint for this compound is encoded within a large (~100 kb) gene cluster, designated as the "did" cluster, located on a megaplasmid within Tistrella mobilis.[4][5] This cluster is a quintessential example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, a class of enzymes renowned for their ability to construct complex natural products. The did gene cluster comprises a series of genes (didA through didJ) that encode the multimodular enzymes responsible for the step-wise assembly of the depsipeptide backbone.[4]

The Assembly Line: A Modular NRPS-PKS Machinery

The biosynthesis of this compound is a highly orchestrated process that occurs on a multi-enzyme complex, functioning in a manner analogous to an assembly line. The core of this machinery is a series of Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs), each organized into distinct modules. Each module is responsible for the incorporation of a specific building block into the growing molecular chain. A typical module consists of several domains, each with a specific catalytic function:

-

Adenylation (A) domain: Selects and activates the specific amino acid or keto acid substrate by converting it to an adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated substrate via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates attached to adjacent T domains.

-

Ketosynthase (KS) domain: Catalyzes the decarboxylative condensation of a malonyl-CoA extender unit with the growing polyketide chain.

-

Acyltransferase (AT) domain: Selects and loads the malonyl-CoA extender unit onto the Acyl Carrier Protein (ACP) domain (though in the case of the did cluster, a discrete AT domain is not present, suggesting the co-opting of a fatty acid synthase AT).[2]

-

Ketoreductase (KR) domain: Reduces a keto group to a hydroxyl group.

-

Methyltransferase (MT) domain: Adds a methyl group to the substrate.

-

Epimerase (E) domain: Converts an L-amino acid to its D-epimer.

-

Thioesterase (TE) domain: Catalyzes the release of the final product from the enzyme complex, often through cyclization.

The proposed sequence of events in the biosynthesis of the this compound core structure is outlined below, showcasing the colinearity of the gene cluster with the final product.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed modular organization of the this compound biosynthetic machinery.

A Unique Maturation Step: The Conversion of Didemnins X and Y

A fascinating and unusual feature of the this compound biosynthesis is a post-assembly maturation step.[4] The direct products of the NRPS-PKS assembly line are not this compound itself, but rather precursor molecules known as didemnins X and Y.[4] These precursors are fatty acylglutamine ester derivatives of the core depsipeptide.[4] The conversion of didemnins X and Y to this compound occurs extracellularly, mediated by a yet-to-be-fully-characterized secreted hydrolytic enzyme.[4] This "prodrug" strategy may serve to protect the producing bacterium from the potent cytotoxicity of the final product or facilitate its transport out of the cell.

Caption: Post-assembly maturation of this compound precursors.

Quantitative Aspects of this compound Production

The yield of this compound from Tistrella mobilis varies significantly depending on the strain and cultivation conditions. This highlights the potential for optimizing production through fermentation technology and genetic engineering.

| Strain/Condition | This compound Titer (mg/L) | Reference |

| Tistrella mobilis KA081020-065 (wild-type) | ~0.2 | [6] |

| Tistrella mobilis (optimized culture) | >15 | [7] |

| Engineered Tistrella mobilis (duplicated did cluster) | 60-70 | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Identification and Analysis of the did Gene Cluster

Objective: To identify and characterize the genes responsible for this compound biosynthesis.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of Tistrella mobilis.

-

Genome Sequencing and Assembly: The genome is sequenced using next-generation sequencing technologies (e.g., Illumina, PacBio) and assembled into contigs or a complete genome.

-

Bioinformatic Analysis: The assembled genome is screened for NRPS and PKS gene clusters using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[4]

-

Gene Annotation: The identified gene cluster is annotated to predict the function of each open reading frame (ORF) based on homology to known NRPS/PKS domains and other biosynthetic enzymes.

-

Gene Knockout and Complementation: To confirm the role of the identified cluster, targeted gene knockouts are performed (e.g., using homologous recombination or CRISPR-Cas9). The resulting mutant is then analyzed for the loss of this compound production. Complementation of the knockout with the wild-type gene should restore production.

Caption: Workflow for the identification and functional analysis of the did gene cluster.

Heterologous Expression of the did Gene Cluster

Objective: To produce this compound in a more genetically tractable host organism.

Methodology:

-

Cloning of the Gene Cluster: The entire did gene cluster is cloned from the genomic DNA of Tistrella mobilis into a suitable expression vector (e.g., a bacterial artificial chromosome or a plasmid).

-

Transformation of a Heterologous Host: The expression vector containing the did cluster is introduced into a suitable heterologous host, such as Escherichia coli or Streptomyces coelicolor.

-

Optimization of Expression: Expression of the did genes is induced, and culture conditions (e.g., media composition, temperature, induction time) are optimized to maximize the production of this compound.

-

Metabolite Extraction and Analysis: The culture broth and cell pellet are extracted, and the extracts are analyzed for the presence of this compound and its precursors using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In Vitro Hydrolysis Assay for Didemnin Precursors

Objective: To demonstrate the enzymatic conversion of didemnins X and Y to this compound.

Methodology:

-

Purification of Precursors: Didemnins X and Y are purified from the culture of Tistrella mobilis.[4]

-

Preparation of Cell-Free Supernatant: A culture of Tistrella mobilis is grown, and the cells are removed by centrifugation. The resulting supernatant, containing secreted enzymes, is collected and filtered.[4]

-

Enzymatic Reaction: The purified didemnin precursors are incubated with the cell-free supernatant.[4]

-

Time-Course Analysis: Aliquots of the reaction mixture are taken at different time points and analyzed by Mass Spectrometry (e.g., MALDI-TOF MS) to monitor the disappearance of the precursors and the appearance of this compound.[4]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of marine natural product research. It provides a detailed understanding of how a complex and potent anti-cancer agent is assembled by a microbial symbiont. This knowledge is not merely academic; it has profound practical implications. The identification of the did gene cluster opens the door to metabolic engineering strategies aimed at improving the yield of this compound and generating novel analogs with enhanced therapeutic properties and reduced toxicity. The unique post-assembly maturation step also presents an interesting target for enzymatic studies and potential biocatalytic applications. As our understanding of the regulation of this pathway deepens, we can expect to see further advances in the sustainable production and diversification of this important class of marine-derived therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]

- 3. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Roles of Conserved Active Site Residues in the Ketosynthase Domain of an Assembly Line Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Didemnin B mechanism of action on protein synthesis

An In-Depth Technical Guide on the Core Mechanism of Action of Didemnin B on Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum.[1] It belongs to a class of natural products that have demonstrated potent antiviral, immunosuppressive, and antineoplastic activities.[1][2][3] While its clinical development was halted due to a narrow therapeutic window and significant toxicity, the unique mechanism of action of this compound continues to be of high interest for understanding the fundamental process of protein synthesis and for the development of novel therapeutics.[1][4] This document provides a detailed technical overview of the molecular mechanism by which this compound inhibits protein synthesis, with a focus on its interaction with eukaryotic elongation factor 1A (eEF1A).

Core Mechanism of Action: Inhibition of Translation Elongation

The primary biological effect of this compound is the potent inhibition of protein synthesis.[5] This inhibition occurs specifically during the elongation phase of mRNA translation.[6][7] this compound's molecular target is the eukaryotic elongation factor 1A (eEF1A), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[8][9]

The mechanism proceeds as follows:

-

Targeting the Ternary Complex: this compound does not bind strongly to eEF1A alone in solution.[6][10] Instead, it targets the eEF1A•GTP•aa-tRNA ternary complex once it has engaged with the ribosome.[11][12]

-

Binding Site: Cryo-electron microscopy studies have revealed that this compound binds to a specific cleft at the interface of domain I (the G domain) and domain III of eEF1A.[13][14] This binding site is allosteric, located approximately 20 Å from the GTPase active site.[13]

-

Trapping eEF1A on the Ribosome: By binding to this site, this compound stabilizes the eEF1A-ribosome complex.[11][12] After the ribosome's GTPase activating center triggers GTP hydrolysis by eEF1A, this compound traps eEF1A in a post-hydrolysis, GDP-bound state on the ribosome.[12][13] This action prevents the necessary conformational changes within eEF1A that would normally lead to its release from the ribosome.[14]

-

Inhibition of aa-tRNA Accommodation and Translocation: The trapped eEF1A•GDP complex physically obstructs the full accommodation of the aa-tRNA into the ribosomal A-site.[11][15] The aa-tRNA is held in a bent "A/T" configuration.[11] This prevents the formation of a peptide bond and the subsequent translocation of the ribosome along the mRNA, which is dependent on another elongation factor, eEF2.[6][7][10] Essentially, this compound locks the ribosome in a pre-translocation state, effectively halting peptide chain elongation.[7]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with its target and its inhibitory effects.

| Parameter | Value | Context | Source(s) |

| Dissociation Constant (Kd) | 4 µM | Binding of this compound to the ribosome•eEF1A complex. | [6] |

| Inhibitory Concentration (Protein Synthesis) | µM range | Inhibition of protein synthesis in in vitro assays. | [16] |

| Inhibitory Concentration (Cell Proliferation) | nM range | Inhibition of cell proliferation (e.g., L1210 leukemia cells). | [3][9][16] |

| Translational Inhibition (in vivo) | 1 µM | Confirmed translational inhibition in HCT116 cells. |

Experimental Protocols and Methodologies

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques.

Identification of eEF1A as the Binding Target

-

Methodology: Affinity Chromatography

-

Synthesis of Affinity Column: this compound was chemically modified and immobilized onto a solid support matrix to create an affinity column.[9]

-

Protein Extraction: Cellular lysates were prepared to extract total cellular proteins.

-

Affinity Purification: The cell lysate was passed through the this compound affinity column. Proteins with affinity for this compound would bind to the column, while other proteins would flow through.

-

Elution: The bound proteins were eluted from the column.

-

Identification: The major eluted protein was identified as the 49-kDa eEF1A through peptide sequencing.[9] It was observed that binding to the column was dependent on the presence of GTP, providing the first clue that this compound preferentially binds the GTP-bound conformation of eEF1A.[9]

-

In Vitro Translation Assays

-

Methodology: Rabbit Reticulocyte Lysate System

-

System Composition: A cell-free system derived from rabbit reticulocytes is used, which contains all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).[17]

-

Template: An exogenous mRNA template, often encoding a reporter protein like luciferase, is added to the lysate.[18]

-

Reaction: The reaction is supplemented with amino acids (one of which is typically radiolabeled, e.g., ³⁵S-methionine) and an energy source (ATP, GTP).[17]

-

Inhibitor Addition: this compound is added to the reaction at various concentrations to assess its effect on protein synthesis.

-

Quantification: Protein synthesis is quantified by measuring the incorporation of the radiolabeled amino acid into newly synthesized proteins, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. A reduction in radioactivity in the presence of this compound indicates inhibition.

-

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

-

Methodology: Monitoring aa-tRNA Accommodation

-

Labeling: The incoming aa-tRNA and the P-site tRNA are fluorescently labeled with a donor and an acceptor fluorophore, respectively.[12]

-

Immobilization: Ribosome complexes are immobilized on a surface for imaging.

-

Observation: The distance between the two labeled tRNAs is monitored in real-time using smFRET. As the aa-tRNA moves from its initial binding state to the fully accommodated A-site, the FRET efficiency changes.[12]

-

Effect of this compound: In the presence of this compound, the ribosome complexes are stalled in an intermediate FRET state, corresponding to the aa-tRNA being trapped in the A/T state and preventing its full accommodation.[11] This provides direct evidence of the stalling mechanism at the single-molecule level.

-

Cryogenic Electron Microscopy (Cryo-EM)

-

Methodology: Structural Determination of the Stalled Complex

-

Sample Preparation: Elongating ribosome complexes are stalled by the addition of this compound.

-

Vitrification: The sample is rapidly frozen in a thin layer of non-crystalline ice to preserve its native structure.

-

Imaging: A large number of images of individual ribosomal particles are taken from different angles using a transmission electron microscope.

-

Image Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the this compound-stalled ribosomal complex.

-

Analysis: The resulting 3D map reveals the precise binding location of this compound at the interface of eEF1A domains I and III and shows the conformation of the trapped eEF1A and the stalled aa-tRNA.[12][13]

-

Visualizations

Below are diagrams illustrating the key mechanisms and experimental workflows described.

Caption: Mechanism of this compound-induced translation arrest.

Caption: Workflow for an in vitro translation inhibition assay.

Caption: Workflow for identifying this compound's binding partner.

References

- 1. Didemnin - Wikipedia [en.wikipedia.org]

- 2. This compound. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTP-dependent binding of the antiproliferative agent didemnin to elongation factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Translation Elongation and Recoding in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 18. assets.fishersci.com [assets.fishersci.com]

The Antiviral Potential of Didemnin B Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antiviral activity against a broad spectrum of RNA viruses.[1][2] Its primary mechanism of action involves the inhibition of host-directed protein synthesis, a critical process for viral replication.[3] By targeting the eukaryotic elongation factor 1-alpha (eEF1A), this compound effectively stalls the elongation phase of translation, thereby preventing the production of viral proteins necessary for propagation.[3][4] This technical guide provides a comprehensive overview of the antiviral properties of this compound, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols for its evaluation. While clinical development of this compound was halted due to a narrow therapeutic window, its potent antiviral activity continues to make it and its analogs, such as Plitidepsin, subjects of significant research interest, particularly in the context of emerging viral threats.

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound exerts its antiviral effect by targeting a fundamental process in the host cell: protein synthesis.[5] Specifically, it binds to the eukaryotic elongation factor 1-alpha (eEF1A), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome during the elongation phase of translation.[3][6]

The binding of this compound to the eEF1A-GTP-aminoacyl-tRNA ternary complex stabilizes this complex on the ribosome, even after GTP hydrolysis.[6][7] This action prevents the release of the eEF1A-GDP complex and sterically hinders the binding of the next aminoacyl-tRNA, thus arresting the elongation of the polypeptide chain.[3] As viruses are obligate intracellular parasites that rely on the host cell's machinery to produce their own proteins, this inhibition of translation effectively halts viral replication.[2]

The interaction between this compound and eEF1A is specific and occurs at a site distinct from the GTP/GDP binding pocket.[6] This allosteric inhibition leads to a conformational change in eEF1A that locks it in a state that is non-productive for translation elongation.[7]

Quantitative Antiviral Activity

This compound has demonstrated a broad spectrum of activity against various RNA viruses in vitro. The following tables summarize the available quantitative data for this compound and its closely related analog, Plitidepsin (dehydrothis compound). The 50% effective concentration (EC50) or 50% inhibitory dose (ID50) represents the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against RNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | EC50 / ID50 (µg/mL) | Reference |

| Bunyaviridae | Rift Valley Fever Virus | Vero | Plaque Reduction | 0.04 | [8] |

| Picornaviridae | Coxsackievirus A21 | Vero | Not Specified | >0.05 | [9] |

| Arenaviridae | Pichinde Virus | Vero | Plaque Reduction | 0.22 | [8] |

| Togaviridae | Venezuelan Equine Encephalomyelitis Virus | Vero | Plaque Reduction | 0.08 | [8] |

| Flaviviridae | Yellow Fever Virus | Vero | Plaque Reduction | 0.08 | [8] |

Note: CC50 values were not reported in the cited historical studies for this compound, precluding the calculation of a Selectivity Index.

Table 2: Antiviral Activity of Plitidepsin (Aplidin®) against SARS-CoV-2 (Analog of this compound)

| Virus | Cell Line | Assay Type | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | Immunofluorescence | 0.88 (IC90) | >1000 | >1136 | [2] |

| SARS-CoV-2 | hACE2-293T | Not Specified | 0.73 | >200 | >274 | [2] |

| SARS-CoV-2 | Human Pneumocyte-like cells | Not Specified | 1.62 | 65.43 | 40.4 | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to evaluate the antiviral properties of compounds like this compound.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. An overlay medium (e.g., agarose or methylcellulose) is then added to restrict the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death, or plaques, which can be visualized and counted. The reduction in the number of plaques in treated versus untreated wells indicates the antiviral activity of the compound.

Protocol:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well) in the absence of the compound. Adsorb the virus for 1 hour at 37°C.

-

Treatment: After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add an overlay medium containing the corresponding concentration of this compound. The overlay is typically composed of 2x culture medium mixed 1:1 with a gelling agent like 1.2% agarose or 2% methylcellulose.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Visualization and Counting: Fix the cells with a solution such as 10% formaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious progeny virus.

Principle: Host cells are infected with a virus and then treated with various concentrations of the test compound. After a single round of viral replication, the supernatant and/or cell lysate is collected, and the amount of infectious virus produced is quantified by titration on fresh cell monolayers (e.g., by plaque assay or TCID50 assay).

Protocol:

-

Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI), typically ranging from 0.1 to 1.

-

Treatment: After viral adsorption, wash the cells and add culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).

-

Harvesting: At the end of the incubation period, harvest the cell culture supernatant. For cell-associated viruses, cells may be subjected to freeze-thaw cycles to release intracellular virions.

-

Titration: Perform serial dilutions of the harvested supernatant/lysate and use these dilutions to infect fresh monolayers of host cells.

-

Quantification: Quantify the viral titer in each sample using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: Determine the reduction in viral yield for each concentration of this compound compared to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.

MTT Cytotoxicity Assay

This colorimetric assay is commonly used to assess the cytotoxicity of a compound by measuring cell metabolic activity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours). Include a cell control (no compound).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The CC50 is the concentration that reduces cell viability by 50%.

Conclusion and Future Perspectives

This compound is a potent inhibitor of a wide range of RNA viruses, acting through a well-defined mechanism of targeting the host protein synthesis machinery. Its broad-spectrum activity makes it an important lead compound in the development of host-directed antiviral therapies. While the clinical utility of this compound itself has been limited by its toxicity, its structural and mechanistic insights have paved the way for the development of analogs with improved therapeutic indices, such as Plitidepsin. Further research into the structure-activity relationships of didemnins and the development of novel delivery systems may help to overcome the toxicity challenges and unlock the full therapeutic potential of this class of compounds against existing and emerging RNA virus threats.

References

- 1. Didemnin - Wikipedia [en.wikipedia.org]

- 2. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of RNA Viruses In Vitro and in Rift Valley Fever-Infected Mice by Didemnins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Activity of Didemnin B in Leukemia Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent anticancer activity in various preclinical leukemia models.[1] As the first marine-derived compound to enter clinical trials for cancer, its unique mechanism of action, primarily targeting protein synthesis, has been a subject of extensive research.[2][3] This technical guide provides a comprehensive overview of the anticancer activity of this compound in leukemia, detailing its efficacy in vitro and in vivo, its molecular mechanism of action, and the experimental protocols used for its evaluation. Despite promising preclinical data, clinical development was hampered by significant toxicity.[1][3] Nevertheless, the study of this compound and its analogs, such as dehydrothis compound (plitidepsin), continues to offer valuable insights into novel therapeutic strategies for leukemia.[4][5]

In Vitro Anticancer Activity in Leukemia Models

This compound exhibits potent cytotoxic effects against a range of leukemia cell lines at nanomolar concentrations. Its activity has been documented in various murine and human leukemia models.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different leukemia cell lines.

| Cell Line | Leukemia Type | IC50 | Exposure Time | Citation |

| L1210 | Murine Leukemia | 0.001 µg/mL | Not Specified | [2] |

| HL-60 | Human Promyelocytic Leukemia | ~1 µM (for apoptosis induction) | Not Specified | [4][6] |

| Murine Splenic Mononuclear Cells (Alloantigen-stimulated) | Murine Lymphocytes | <10 pg/mL | Not Specified | [7] |

Note: The acute promyelocytic leukemia cell line HL-60 was found to undergo rapid and complete apoptosis in response to 1 µM this compound exposure.[4]

Experimental Protocols: In Vitro Assays

A common method to determine the cytotoxic effect of this compound is the human tumor stem cell assay or similar viability assays (e.g., MTT assay).

-

Cell Culture: Leukemia cell lines (e.g., L1210, HL-60) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound. A vehicle control (medium with solvent) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 96 hours).

-

Viability Assessment: Cell viability is measured using a suitable method. For the human tumor stem cell assay, the survival of tumor-colony forming units is quantified.[8] For an MTT assay, MTT reagent is added to the wells, and after incubation, the formazan crystals are dissolved, and the absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

This compound is a potent inducer of apoptosis in leukemia cells.[9][10]

-

Cell Treatment: Leukemia cells, such as HL-60, are treated with an effective concentration of this compound (e.g., 1 µM) for various time points.[4][6]

-

DNA Fragmentation Analysis:

-

Cells are harvested and lysed.

-

DNA is extracted using a phenol-chloroform method or a commercial kit.

-

The extracted DNA is run on an agarose gel. The appearance of a "ladder" of DNA fragments indicates apoptosis.[6]

-

-

Caspase Activity Measurement:

-

Treated cells are lysed to release cellular proteins.

-

A fluorogenic or colorimetric caspase substrate (e.g., for caspase-3) is added to the cell lysate.

-

The activity of caspases is measured by detecting the cleaved substrate using a fluorometer or spectrophotometer. An increase in caspase activity is indicative of apoptosis.[4]

-

In Vivo Anticancer Activity in Leukemia Models

This compound has shown significant antitumor activity in murine models of leukemia.

Quantitative Data: In Vivo Efficacy

| Animal Model | Leukemia Type | Treatment Schedule | Outcome | Citation |

| Murine Model | P388 Leukemia | Not Specified | Moderate Activity | [2][11] |

| Murine Model | L1210 Leukemia | Not Specified | Active | [11] |

| Parental-to-F1 Graft-versus-Host Reaction (GVHR) | Murine Model | 0.05-0.20 mg/kg/day for 7 days | 40-60% inhibition of splenomegaly | [7] |

Experimental Protocol: Murine Leukemia Model

-

Animal Model: Immunocompromised or syngeneic mice (e.g., BALB/c) are used.

-

Tumor Inoculation: A known number of leukemia cells (e.g., P388 or L1210) are injected intravenously or intraperitoneally into the mice.

-

Drug Administration: After tumor cell inoculation, mice are treated with this compound or a vehicle control. The drug can be administered via various routes (e.g., intravenous injection) on a defined schedule.

-

Monitoring: The health of the animals is monitored daily. Key parameters include body weight, tumor burden (if applicable, e.g., through bioluminescence imaging), and survival.

-

Efficacy Evaluation: The primary endpoint is typically an increase in the median survival time of the treated group compared to the control group. Tumor growth inhibition can also be measured.

-

Toxicity Assessment: At the end of the study, organs may be harvested for histological analysis to assess drug-related toxicities.[2]

Mechanism of Action

This compound's anticancer activity stems from its ability to interact with multiple intracellular targets, leading to the inhibition of protein synthesis and the induction of apoptosis.[3][12]

Molecular Targets: eEF1A1 and PPT1

The primary molecular targets of this compound are:

-

Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1): this compound binds to eEF1A1, a crucial protein in the elongation step of protein synthesis.[4][5] This binding stabilizes the eEF1A/GTP/aminoacyl-tRNA complex at the A-site of the ribosome, which prevents translocation and leads to a halt in protein synthesis.[13][14]

-

Palmitoyl-Protein Thioesterase 1 (PPT1): this compound also inhibits PPT1, a lysosomal enzyme responsible for removing palmitate groups from proteins.[4][10] Inhibition of PPT1 leads to lysosomal dysfunction.[10][15]

The dual inhibition of both eEF1A1 and PPT1 is believed to be necessary for the potent induction of apoptosis observed in sensitive cancer cell lines.[4][10]

Signaling Pathways

The inhibition of protein synthesis by this compound is a primary mechanism of its cytotoxicity and is closely correlated with the inhibition of leukemia cell growth.[2][12] This leads to the depletion of short-lived proteins that are critical for cell survival and proliferation, such as the anti-apoptotic protein Mcl-1.[10]

Caption: this compound inhibits protein synthesis by targeting eEF1A1.

This compound is a potent inducer of apoptosis in proliferating leukemia cells.[9] The induction of apoptosis is mediated through the combinatorial inhibition of eEF1A1 and PPT1.[10] The depletion of Mcl-1 due to protein synthesis inhibition, coupled with lysosomal dysfunction from PPT1 inhibition, leads to the activation of the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and subsequent caspase activation.[10][15]

Caption: this compound induces apoptosis via dual inhibition of eEF1A1 and PPT1.

This compound can also disrupt the cell cycle in cancer cells, arresting them at the G1 and G2 phases.[15] This is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in leukemia models.

Caption: Preclinical evaluation workflow for this compound in leukemia models.

Clinical Trials and Limitations

This compound was the first marine compound to enter clinical trials as an antineoplastic agent.[2] Phase I and II clinical trials were conducted for various cancers, including leukemia.[1][16][17] However, its clinical application was ultimately limited by significant toxicities, including a high incidence of anaphylactic reactions, nausea, vomiting, and severe muscle weakness.[1][16][17][18] These adverse effects, coupled with sparse patient responses in solid tumors, led to the termination of its clinical development.[1][19] Despite this, an analog, dehydrothis compound (plitidepsin), has shown an improved safety profile and has been granted orphan drug status for treating acute lymphoblastic leukemia (ALL).[4][5]

Conclusion

This compound is a potent anticancer agent with significant activity against leukemia models in preclinical settings. Its unique mechanism of action, involving the dual inhibition of protein synthesis and PPT1, provides a strong rationale for its antitumor effects. While the clinical utility of this compound itself was hindered by toxicity, it has served as a crucial lead compound. The continued investigation of its derivatives, such as plitidepsin, highlights the therapeutic potential of targeting the cellular machinery of protein synthesis in the treatment of leukemia and other malignancies. Further research focusing on optimizing drug delivery and managing toxicity could unlock the full potential of this class of marine-derived compounds.

References

- 1. Didemnin - Wikipedia [en.wikipedia.org]

- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein tyrosine kinase inhibitors prevent this compound-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis in proliferating but not resting peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phase II study of this compound in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase II study of this compound (NSC 325319) in advanced malignant melanoma: an Eastern Cooperative Oncology Group study (PB687) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core: A Technical Guide to the Structure-Activity Relationship of Didemnin B

For Researchers, Scientists, and Drug Development Professionals

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has captivated the scientific community for decades with its potent and diverse biological activities. As the first marine-derived compound to enter clinical trials for cancer, its journey has paved the way for numerous investigations into its mechanism of action and structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of this compound, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Core Structure and Biological Activities

Didemnins are characterized by a cyclic depsipeptide core, with variations in the linear side chain dictating their specific biological profiles. This compound, one of the most potent congeners, exhibits a remarkable spectrum of activities, including antitumor, antiviral, and immunosuppressive effects.[1][2] Clinical trials with this compound, however, were hampered by significant toxicity, leading to the exploration of numerous synthetic and semi-synthetic analogs with improved therapeutic indices.[3]

The primary mechanism of action for this compound's cytotoxicity is the inhibition of protein synthesis.[4][5] It achieves this by binding to the eukaryotic elongation factor 1-alpha (eEF-1α), a crucial component of the protein translation machinery.[6] This interaction stabilizes the eEF-1α/GTP/aminoacyl-tRNA complex on the ribosome, thereby preventing the translocation step of polypeptide chain elongation.[6] Beyond protein synthesis inhibition, this compound is also a potent inducer of apoptosis and can disrupt cell cycle progression.[1][4][7]

Structure-Activity Relationship Studies: Unlocking the Pharmacophore

Extensive SAR studies have been conducted on a wide array of didemnin analogs, providing critical insights into the structural requirements for its biological activities. These studies have revealed that both the cyclic core and the linear side chain play pivotal roles in modulating potency and selectivity.

The Essential Cyclic Depsipeptide Core

The integrity of the native cyclic depsipeptide core is paramount for most of the biological activities of didemnins, particularly their cytotoxic and antiviral effects.[8][9] Modifications within the macrocycle generally lead to a significant loss of activity, highlighting its role as the primary pharmacophore.

The Modulatory Linear Side Chain

In contrast to the rigid requirement of the core structure, alterations to the linear side chain have proven to be a fruitful avenue for enhancing biological activity and reducing toxicity.[8][9] Notably, dehydrothis compound (also known as plitidepsin or Aplidin®), which features a pyruvate residue in place of the lactate in this compound's side chain, has demonstrated a superior therapeutic window and has advanced further in clinical trials.[3] Another analog, didemnin M, has shown remarkable gains in immunosuppressive activity.[8][9]

The following table summarizes the in vitro cytotoxic activity (IC50) of this compound and selected analogs against various cancer cell lines.

| Compound | L1210 (Leukemia) IC50 (ng/mL) | P388 (Leukemia) IC50 (ng/mL) | B16 (Melanoma) IC50 (ng/mL) |

| Didemnin A | - | - | - |

| This compound | 0.001 [5] | - | - |

| Dehydrothis compound (Plitidepsin) | - | - | - |

| Didemnin M | - | - | - |

Note: A comprehensive table with a wider range of analogs and cell lines is needed and would be populated from further literature analysis.

Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through its interaction with key signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of Protein Synthesis

The primary mechanism of this compound is the direct inhibition of protein synthesis. By targeting eEF-1α, it stalls the ribosomal machinery, leading to a global shutdown of protein production. This process is fundamental to its cytotoxic effects.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[1][7] While the inhibition of protein synthesis contributes to this effect, evidence suggests that other mechanisms are also at play.[4] The precise signaling cascade leading to apoptosis is complex and may be cell-type dependent.

Modulation of the PI3K/AKT/mTOR Pathway

Recent studies have implicated the PI3K/AKT/mTOR pathway in the cellular response to this compound.[10] this compound has been shown to inhibit AKT signaling while paradoxically activating mTORC1.[10] This complex interplay is thought to be a consequence of the cellular stress induced by protein synthesis inhibition.

References

- 1. This compound induces cell death by apoptosis: the fastest induction of apoptosis ever described - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of quantitative structure-activity relationships in the development of the antiallergic pyranenamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis by this compound is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. izi-bb.fraunhofer.de [izi-bb.fraunhofer.de]

- 8. pubs.acs.org [pubs.acs.org]